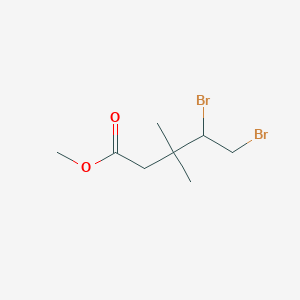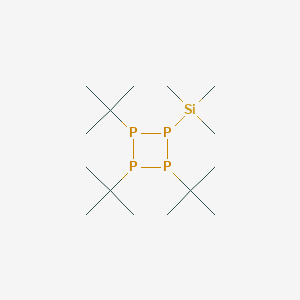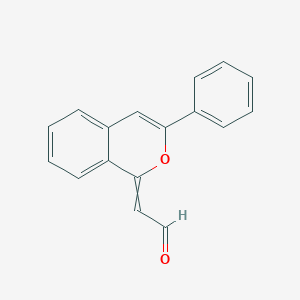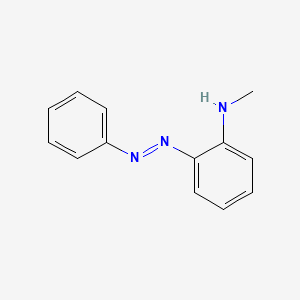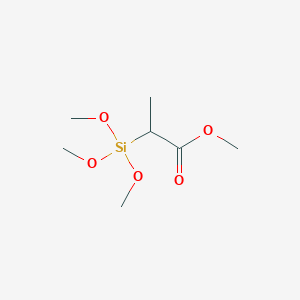
Methyl 2-(trimethoxysilyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trimethoxysilyl)propanoate is an organosilicon compound with the molecular formula C7H16O5Si. It is a methyl ester derivative of propanoic acid, featuring a trimethoxysilyl group attached to the second carbon of the propanoate chain. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethoxysilyl)propanoate can be synthesized through the esterification of 2-(trimethoxysilyl)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trimethoxysilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(trimethoxysilyl)propanoic acid and methanol.
Condensation: The compound can participate in condensation reactions with other silanes or siloxanes to form cross-linked polymeric structures.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester group.
Condensation: Catalysts such as tin or titanium compounds are often employed to facilitate condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Hydrolysis: 2-(Trimethoxysilyl)propanoic acid and methanol.
Condensation: Cross-linked siloxane polymers.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(trimethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties, such as biocompatibility and stability.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of methyl 2-(trimethoxysilyl)propanoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked polymeric structures that impart desirable properties to materials. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups, leading to the formation of stable networks.
Comparison with Similar Compounds
Methyl 2-(trimethoxysilyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(triethoxysilyl)propanoate: Similar in structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
2-(Trimethoxysilyl)ethyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.
3-(Trimethoxysilyl)propyl methacrylate: Similar to the above compound but with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields.
Properties
CAS No. |
76301-01-4 |
|---|---|
Molecular Formula |
C7H16O5Si |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl 2-trimethoxysilylpropanoate |
InChI |
InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |
InChI Key |
ACXKTIJRKDAANW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



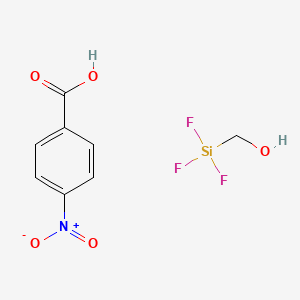
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
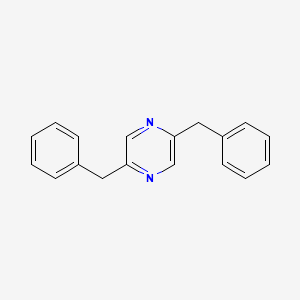
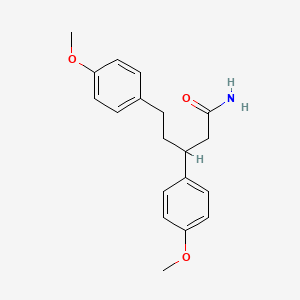

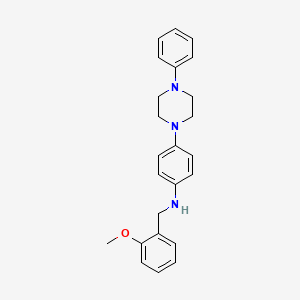
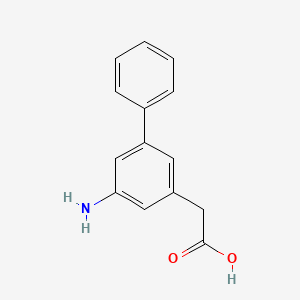
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
